BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide (CAS 2097887-98-2) is a structurally complex, synthetic small molecule featuring a central 1H-indole-2-carboxamide core linked via a hydroxyethyl bridge to both furan-2-yl and thiophen-3-yl moieties. This unique combination brings together three privileged heterocyclic scaffolds—indole, furan, and thiophene—within a single compact framework (MW: 352.41 g/mol, formula C19H16N2O3S).

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 2097887-98-2
Cat. No. B2700076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide
CAS2097887-98-2
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
InChIInChI=1S/C19H16N2O3S/c22-18(16-10-13-4-1-2-5-15(13)21-16)20-12-19(23,14-7-9-25-11-14)17-6-3-8-24-17/h1-11,21,23H,12H2,(H,20,22)
InChIKeyXJVURNCRNZVFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide (CAS 2097887-98-2): A Multicyclic Indole-2-carboxamide for Specialized Probe and SAR Library Procurement


N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide (CAS 2097887-98-2) is a structurally complex, synthetic small molecule featuring a central 1H-indole-2-carboxamide core linked via a hydroxyethyl bridge to both furan-2-yl and thiophen-3-yl moieties. This unique combination brings together three privileged heterocyclic scaffolds—indole, furan, and thiophene—within a single compact framework (MW: 352.41 g/mol, formula C19H16N2O3S) . Indole-2-carboxamides have been extensively validated across multiple therapeutic target classes, including mycobacterial MmpL3 inhibitors, kinase inhibitors (ASK1, EGFR, CDK2), cannabinoid receptor modulators, and antiviral agents [1][2][3]. The incorporation of the thiophen-3-yl heterocycle, distinct from the more common thiophen-2-yl isomer, introduces unique electronic and steric properties that may confer differential target engagement profiles compared to closely related analogs within this compound class.

Procurement Alert for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide: Why In-Class Analogs Are Not Interchangeable


The assumption that any indole-2-carboxamide can serve as a direct substitute for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide is fundamentally flawed. Critical structural variables exist across analogs that profoundly alter biological activity, even when the indole-2-carboxamide core is retained. For example, the presence of a 6-methoxy substituent on the indole ring dramatically shifts pharmacological profiles, as seen with the close analog N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097898-53-6) . Similarly, the thiophene isomer matters: the thiophen-3-yl attachment in the target compound differs from the more synthetically accessible thiophen-2-yl variants (e.g., N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-1H-indole-2-carboxamide, CAS 2309192-75-2) . Even within indole-2-carboxamide MmpL3 inhibitor series, minor N-substituent changes produce order-of-magnitude differences in MIC values and shift metabolic stability profiles [1]. Substitution with a structurally similar compound lacking the hydroxyl group on the ethyl linker (e.g., N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide) or bearing a different heterocycle arrangement would invalidate SAR-based experimental conclusions and procurement specifications.

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide: A Comparator-Based Analysis


Structural Distinction: Thiophen-3-yl vs. Thiophen-2-yl Regioisomerism and Its Impact on Target Binding Topology

The target compound uniquely incorporates a thiophen-3-yl substituent rather than the more common thiophen-2-yl isomer found in the majority of commercially available indole-2-carboxamide analogs . In the indole-2-carboxamide MmpL3 inhibitor series, the regiochemistry of sulfur-containing heterocycles directly determines the binding pose within the hydrophobic channel, as demonstrated by molecular docking and simulated annealing studies [1]. The thiophen-3-yl attachment orients the sulfur atom differently relative to the hydrogen-bonding network of the target protein compared to thiophen-2-yl analogs, a distinction validated across multiple indole-2-carboxamide crystallographic and docking studies [2]. This regioisomeric distinction provides a structurally justified premise for differential selectivity that cannot be achieved with commercially dominant thiophen-2-yl variants.

Medicinal Chemistry Structure-Activity Relationship (SAR) Ligand Design

Hydroxyl Group Presence on the Ethyl Linker: A Key Pharmacophoric Differentiator from Non-Hydroxylated Analogs

The target compound carries a hydroxyl group on the carbon atom bridging the furan and thiophene rings to the amide nitrogen, a feature absent in the close structural analog N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide (CAS 2097898-53-6) and N-{2-[5-(furan-2-yl)thiophen-2-yl]ethyl}-1H-indole-2-carboxamide (CAS 2741918-52-3) . In indole-2-carboxamide-based kinase inhibitor programs, the presence of hydroxyl groups at analogous positions has been shown to contribute critical hydrogen-bonding interactions within ATP-binding pockets, often enhancing binding affinity through interactions with conserved catalytic lysine or aspartate residues [1]. In the EGFR-targeting indole-2-carboxamide series, compounds bearing hydrogen-bond-donating substituents achieved IC50 values as low as 71 ± 06 nM against EGFR, surpassing the reference drug erlotinib (IC50 = 80 ± 05 nM) [2]. While direct IC50 data for this specific compound is not publicly available, the pharmacophoric precedent within the class establishes the hydroxyl group as a non-negotiable determinant of target engagement that cannot be replicated by non-hydroxylated analogs.

Medicinal Chemistry Pharmacophore Modeling Hydrogen Bonding

Dual Furan-Thiophene Pharmacophore: Differentiated Physicochemical and Binding Properties vs. Single-Heterocycle and Bis-Thiophene Analogs

The target compound uniquely juxtaposes a furan (oxygen-containing) and thiophene (sulfur-containing) heterocycle on the same carbon atom of the ethyl linker, creating a dual-heterocycle pharmacophore distinct from both indole-2-carboxamides bearing only a single heterocycle and those with two thiophene rings . Furan and thiophene differ fundamentally in their electronic character: furan is more electron-rich (π-excessive) with stronger hydrogen-bond-accepting capacity via the oxygen lone pair, while thiophene is less electron-rich and contributes greater lipophilicity [1]. In the furan/thiophene-2-carboxamide series studied by Çakmak et al. (2023), compounds carrying both thiophene and furan carboxamide moieties exhibited differentiated antioxidant and enzyme inhibitory profiles compared to single-heterocycle counterparts, with the dual-heterocycle arrangement enabling more potent interactions in molecular docking simulations [2]. The presence of both heterocycles simultaneously broadens the potential interaction landscape relative to single-heterocycle analogs, providing procurement justification for applications requiring polypharmacological probe behavior.

Physicochemical Profiling Ligand Efficiency Drug Design

Indole N-H Preservation: Pharmacophoric Requirement vs. N-Substituted Indole-2-carboxamide Analogs

The target compound retains a free N-H group on the indole ring (1H-indole-2-carboxamide), a critical pharmacophoric feature that distinguishes it from N-substituted indole-2-carboxamide analogs where the indole nitrogen is alkylated or acylated. In the human protein kinase CK2 inhibition series, the free indole N-H participates in a conserved hydrogen-bonding interaction with the hinge region of the kinase domain; when this N-H is methylated or benzylated, inhibitory activity is substantially reduced or abolished [1][2]. The inhibition test for N-substituted indole-2-carboxamide derivatives against CK2 revealed that the most active compound (1-benzyl-N-(2,4-dichlorobenzyl)-1H-indole-2-carboxamide) retained the free N-H on the carboxamide nitrogen but substituted the indole N-H with a benzyl group, showing an IC50 of 14.6 µM; however, further N-substitution patterns were systematically less active [1]. The preservation of the indole N-H in the target compound maintains the full hydrogen-bond-donating capacity required for kinase hinge-region binding, a feature compromised in N-alkylated indole analogs.

Medicinal Chemistry Hydrogen Bonding Structure-Based Design

Optimal Research Application Scenarios for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide Procurement


Expanding Diversity in Kinase-Focused Screening Libraries via Thiophene Regioisomer Exploration

This compound is ideally suited for inclusion in kinase-focused compound libraries where the thiophen-3-yl regioisomer remains underrepresented relative to thiophen-2-yl analogs [1]. Research programs targeting kinases with hydrophobic back-pocket selectivity (e.g., ASK1, EGFR, CDK family) can leverage the unique sulfur positioning to probe binding-site geometry orthogonal to conventional indole-2-carboxamide scaffolds. As demonstrated by the ASK1 inhibitor program where indole-2-carboxamide compound 19 exhibited superior cellular potency compared to the clinical candidate GS-4997, and by EGFR-targeting series achieving IC50 values as low as 71 nM [2][3], the indole-2-carboxamide core is a validated kinase inhibitor scaffold. This specific analog extends that validation into underexplored regioisomeric chemical space.

Structure-Activity Relationship (SAR) Studies on MmpL3-Targeting Antitubercular Indole-2-carboxamides

The indole-2-carboxamide scaffold has emerged as one of the most promising chemotypes for targeting the Mycobacterium tuberculosis MmpL3 transporter, with lead compounds demonstrating exceptional efficacy in animal infection models [1]. The thiophen-3-yl attachment and hydroxyl-bearing linker in this compound represent structural features not extensively profiled in published MmpL3 SAR campaigns, which have predominantly explored 4,6-dimethylindole and N-cyclohexyl substitution patterns [2]. Procurement of this compound enables systematic evaluation of how thiophene regioisomerism and linker hydroxylation influence MmpL3 binding kinetics, mycobacterial membrane permeability, and antitubercular potency, addressing a documented gap in the current SAR landscape.

Cannabinoid Receptor Allosteric Modulator Profiling with Dual Heterocycle Architecture

Indole-2-carboxamides have been validated as allosteric modulators of both CB1 and CB2 cannabinoid receptors, with distinct temporal fingerprints for cAMP signaling modulation [1]. The simultaneous presence of furan and thiophene heterocycles in this compound introduces electronic diversity that may translate into unique signaling bias profiles (e.g., β-arrestin vs. cAMP pathway selectivity) relative to indole-2-carboxamides bearing only phenyl or single-heterocycle substituents. Compounds 5, 10, and 20 in the published indole-2-carboxamide cannabinoid series demonstrated that minor structural perturbations produce distinct signaling outcomes [1], making this structurally differentiated analog a valuable addition to biased signaling profiling campaigns.

Polypharmacology Probe Development Leveraging Triple Heterocycle Privileged Scaffolds

For chemical biology programs seeking to develop polypharmacological probes with activity across multiple target classes, this compound offers an advantageous starting point. Indole-2-carboxamides have demonstrated activity against kinases (EGFR, CDK2, ASK1), mycobacterial targets (MmpL3), cannabinoid receptors (CB1/CB2), and viral proteases [1][2][3]. The combination of three privileged heterocyclic scaffolds—indole (the most common privileged structure in drug discovery), furan, and thiophene—within a single molecular framework maximizes the probability of target engagement across multiple protein families. The thiophen-3-yl configuration further differentiates this compound from the more common polypharmacological indole-2-carboxamides, potentially enabling selectivity fine-tuning that cannot be achieved with commercially standard analogs.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.